

In-Depth Technical Guide to N-Iodosuccinimide (CAS 516-12-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Iodosuccinimide*

Cat. No.: B140639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Iodosuccinimide (NIS), identified by CAS number 516-12-1, is a highly versatile and efficient reagent in modern organic synthesis.^[1] It serves as a mild and selective electrophilic iodinating agent and a mild oxidant.^{[2][3]} Structurally, it consists of a succinimide ring with an iodine atom attached to the nitrogen, rendering the iodine electron-deficient and thus a source of electrophilic iodine (I⁺).^[4] This property makes it a valuable tool for the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals.^[1] Compared to elemental iodine, NIS offers greater precision and control in iodination reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **N-Iodosuccinimide**, complete with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

N-Iodosuccinimide is a white to off-white or pale yellow crystalline powder. It is sensitive to light and moisture and should be stored in a dry, dark, and cool environment, preferably under a nitrogen atmosphere, to prevent decomposition.

The key physical and chemical properties of **N-Iodosuccinimide** are summarized in the table below.

Property	Value	Source(s)
CAS Number	516-12-1	
Molecular Formula	C ₄ H ₄ INO ₂	
Molecular Weight	224.98 g/mol	
Appearance	White to off-white/pale yellow crystalline powder	
Melting Point	197 - 206 °C (decomposes)	
Solubility	Soluble in dioxane, tetrahydrofuran (THF), and acetonitrile. Insoluble in ether and carbon tetrachloride.	
SMILES	O=C1CCC(=O)N1I	
InChI Key	LQZMLBORDGWNPD-UHFFFAOYSA-N	

Experimental Protocols

Synthesis of N-Iodosuccinimide

Two common methods for the synthesis of **N-Iodosuccinimide** are presented below. The classical method involves the reaction of N-silver succinimide with iodine, while a more modern approach utilizes N-chlorosuccinimide and an iodide salt.

Protocol 3.1.1: Synthesis from N-Silver Succinimide and Iodine (Classical Method)

This procedure is adapted from Organic Syntheses.

Materials:

- Iodine (I₂)
- Dried Dioxane

- N-Silver Succinimide
- Carbon Tetrachloride (CCl_4)

Equipment:

- Wide-mouthed, screw-cap, brown bottle
- Water bath
- Büchner funnel
- Filter flask
- Vacuum source

Procedure:

- In a 150-200 mL wide-mouthed, screw-cap brown bottle, dissolve 20 g (0.079 mole) of iodine in 90 mL of dried dioxane.
- Add 18 g (0.087 mole) of thoroughly dried N-silver succinimide to the solution.
- Shake the bottle vigorously for several minutes and then occasionally over the course of one hour.
- Warm the mixture in a water bath at 50°C for 5 minutes.
- Filter the hot mixture through a Büchner funnel into a 500-mL filter flask that is protected from light (e.g., wrapped in aluminum foil).
- Wash the collected silver iodide (AgI) precipitate with a 10 mL portion of warm dioxane.
- Combine the filtrates and add 200 mL of carbon tetrachloride.
- Chill the solution overnight at -8°C to -20°C to induce crystallization.
- Collect the colorless crystals of **N-Iodosuccinimide** on a Büchner funnel with minimal exposure to light.

- Wash the crystals with 25 mL of carbon tetrachloride and dry under suction.
- For final drying, place the product in the dark at 25°C under vacuum (1 mm Hg) overnight. The expected yield is 14.3–15.1 g (81–85%).

Protocol 3.1.2: Modern Laboratory Synthesis from N-Chlorosuccinimide and Sodium Iodide

This method avoids the use of silver salts.

Materials:

- N-Chlorosuccinimide (NCS)
- Sodium Iodide (NaI)
- Acetone
- Diethyl ether

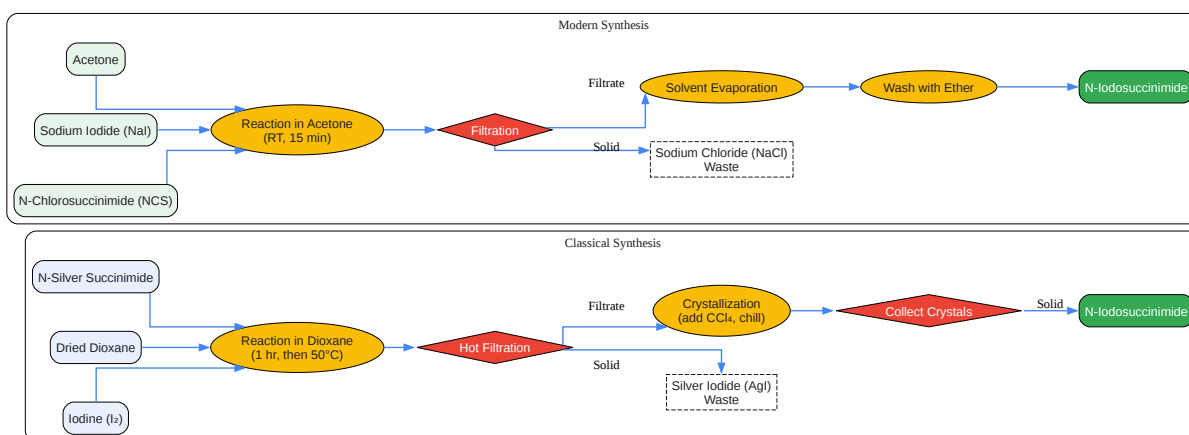
Equipment:

- Round-bottomed flask
- Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

- Separately dissolve equimolar amounts of N-chlorosuccinimide (e.g., 1.34 g, 10 mmol) and sodium iodide (e.g., 1.50 g, 10 mmol) in dry acetone (e.g., 25 mL each).
- Mix the two solutions in a round-bottomed flask equipped with a magnetic stirrer.
- Stir the resulting mixture at room temperature for 15 minutes. A precipitate of sodium chloride (NaCl) will form.

- Filter the mixture to remove the precipitated NaCl.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Wash the solid crude product several times with diethyl ether (e.g., 3 x 15 mL portions) until a bright yellow powder is obtained. This removes any residual iodine.
- The resulting **N-Iodosuccinimide** is typically of high purity (yields around 94%) and can be used without further purification.



[Click to download full resolution via product page](#)

Figure 1: Comparative workflow for classical and modern synthesis of **N-Iodosuccinimide**.

Analytical Methods

Protocol 3.2.1: Melting Point Determination (Capillary Method)

This is a general procedure for determining the melting point range of a solid organic compound.

Materials:

- **N-Iodosuccinimide** sample
- Melting point capillary tubes

Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the **N-Iodosuccinimide** sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Seal one end of a capillary tube by heating it briefly in the edge of a Bunsen burner flame and rotating it.
- Introduce the powdered sample into the open end of the capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the sample holder of the melting point apparatus.
- Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 202°C).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- The observed melting point range provides an indication of the sample's purity. Pure compounds typically have a sharp melting range of 1-2°C.

Protocol 3.2.2: Purity Assay by Iodometric Titration

The purity of **N-Iodosuccinimide** can be determined by measuring its active iodine content. This protocol is adapted from the general procedure for N-halosuccinimides.

Materials:

- **N-Iodosuccinimide** (accurately weighed, ~0.1 g)
- Potassium Iodide (KI) solution (e.g., 10% w/v)
- Dilute Sulfuric Acid (H₂SO₄) (e.g., 2 M)
- Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
- Starch indicator solution
- Deionized water

Equipment:

- Analytical balance
- Erlenmeyer flask (250 mL)
- Burette
- Pipettes and graduated cylinders

Procedure:

- Accurately weigh about 0.1 g of the **N-Iodosuccinimide** sample and record the weight.

- Transfer the sample to a 250 mL Erlenmeyer flask.
- Add approximately 25 mL of deionized water, 10 mL of 2 M sulfuric acid, and 15 mL of 10% potassium iodide solution to the flask.
- Swirl the flask to dissolve the solids and allow the reaction to proceed for 5-10 minutes in a dark place. NIS will oxidize the iodide (I^-) from KI to iodine (I_2), which appears as a dark brown solution. Reaction: $C_4H_4INO_2 + 2I^- + 2H^+ \rightarrow C_4H_4NO_2 + I_2 + H_2O$
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the brown color of the iodine fades to a pale yellow. Titration Reaction: $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears. This is the endpoint.
- Record the volume of sodium thiosulfate solution used.
- Calculate the purity of **N-Iodosuccinimide** using the following formula: $Purity (\%) = (V \times N \times E) / W \times 100$ Where:
 - V = Volume of $Na_2S_2O_3$ solution used (in Liters)
 - N = Normality of the $Na_2S_2O_3$ solution
 - E = Equivalent weight of **N-Iodosuccinimide** (Molecular Weight / 2 = $224.98 / 2 = 112.49$ g/eq)
 - W = Weight of the **N-Iodosuccinimide** sample (in grams)

Key Synthetic Applications

Protocol 3.3.1: Electrophilic Iodination of an Aromatic Compound (Grinding Method)

This solvent-free method is rapid, efficient, and environmentally friendly for iodinating activated aromatic compounds.

Materials:

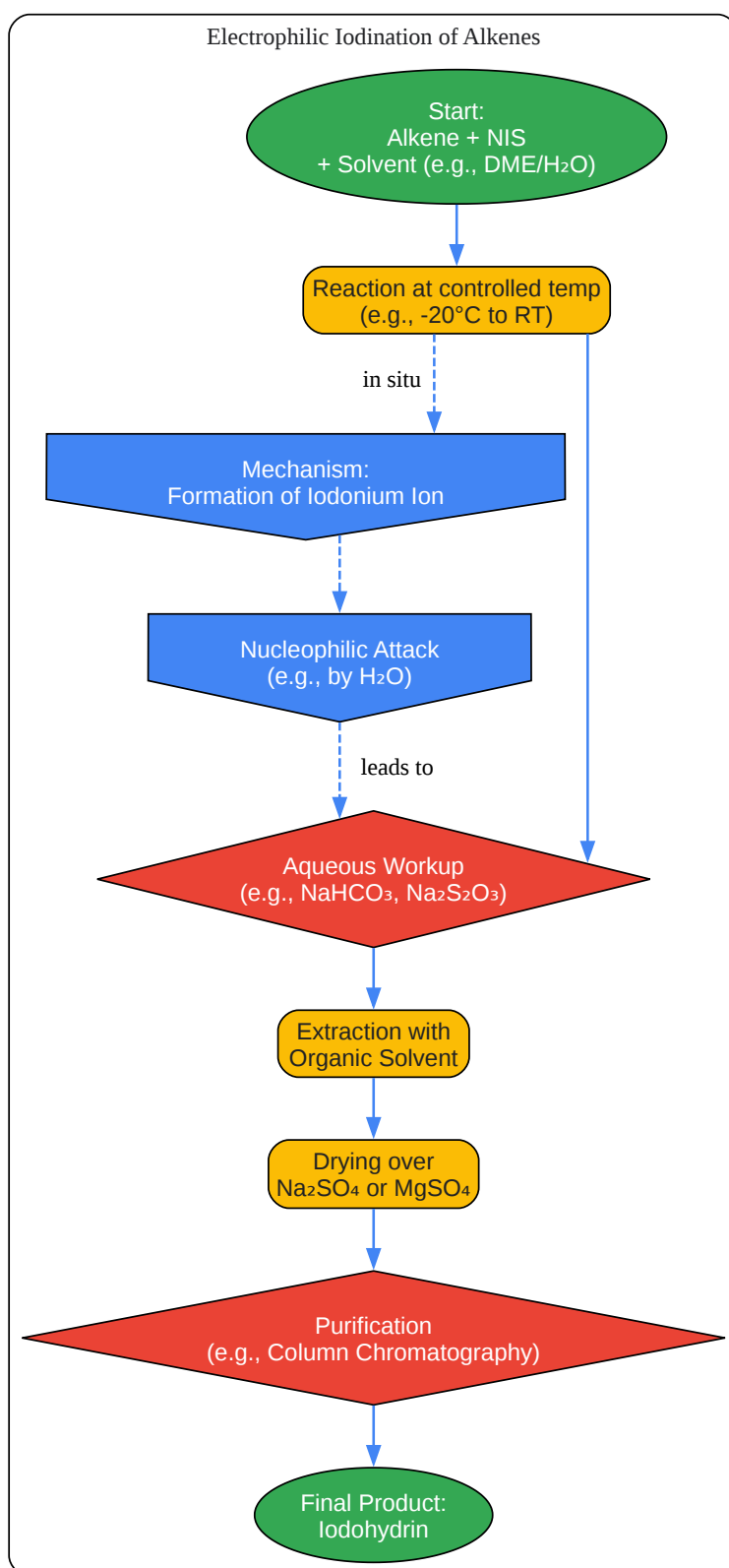
- An activated aromatic compound (e.g., 4-nitrophenol)
- **N-Iodosuccinimide** (NIS)
- Acetic Acid (catalytic amount)

Equipment:

- Mortar and pestle
- Spatula

Procedure:

- In a mortar, place the aromatic substrate (e.g., 1 mole equivalent) and **N-Iodosuccinimide** (e.g., 2.2 mole equivalents for di-iodination).
- Grind the solids together at room temperature using a pestle. The reaction is typically complete within 5-8 minutes.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the iodinated product.
- Collect the solid product by filtration, wash with cold deionized water, and dry.
- This method often results in high yields (94-99%) and high purity of the desired regioisomer.



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the iodohydrin of an alkene using NIS.

Protocol 3.3.2: Oxidation of a Secondary Alcohol to a Ketone

N-Iodosuccinimide can act as a mild oxidant, for example, in the conversion of alcohols to carbonyl compounds.

Materials:

- Secondary alcohol (e.g., diphenylmethanol)
- **N-Iodosuccinimide** (NIS) (catalytic amount, e.g., 6-10 mol%)
- Acetonitrile
- Water

Equipment:

- Reactor tube or round-bottomed flask
- Heating source (e.g., heating block or oil bath)
- TLC plate for monitoring

Procedure:

- In a reactor tube, combine the secondary alcohol (0.5 mmol), acetonitrile (0.5 mL), water (0.5 mmol), and **N-Iodosuccinimide** (6-10 mol%).
- Seal the reactor tube and heat the mixture at 85–115 °C.
- Monitor the progress of the reaction by TLC. The reaction may take several hours (e.g., 21-24 h).
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated by standard workup procedures, typically involving dilution with water, extraction with an organic solvent, drying the organic layer, and purification by column chromatography.

Conclusion

N-Iodosuccinimide is an indispensable reagent in organic chemistry, offering a controllable and efficient means of performing electrophilic iodinations and mild oxidations. Its ease of handling compared to other iodinating agents and its effectiveness under various conditions, including solvent-free methods, underscore its importance. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **N-Iodosuccinimide** in the synthesis of novel and complex molecules. Proper handling and storage, considering its sensitivity to light and moisture, are crucial for maintaining its reactivity and ensuring reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. davjalandhar.com [davjalandhar.com]
- 4. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to N-Iodosuccinimide (CAS 516-12-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140639#cas-number-516-12-1-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com